Cas no 72393-03-4 (Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-)

Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl- structure
72393-03-4 structure
Product Name:Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-
CAS No:72393-03-4
MF:C40H34N2O8
MW:670.706571102142
CID:569312
Update Time:2024-03-05

Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl- Chemical and Physical Properties

Names and Identifiers

    • Phenanthro[1,10,9,8-opqra]perylene-7,14-dione,1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-
    • Phenanthro(1,10,9,8-opqra)perylene-7,14-dione, 1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-2-piperidinyl-
    • 1,3,4,6,8,13-hexahydroxy-10,11-dimethyl-2,5-di-piperidin-2-yl-phenanthro[1,10,9,8-opqra]perylene-7,14-dione
    • Phenanthro(1,10,9,8-opqra)perylene-7,14-dione, 1,3,4,6,8,13-hexahydrox y-10,11-dimethyl-2,5-di-2-piperidinyl-
    • 1,3,4,6,8,13-Hexahydroxy-10,11-dimethyl-2,5-di(2-piperidinyl)phenanthro[1,10,9,8-opqra]perylene-7,14-dione
    • Fagopyrine
    • Inchi: 1S/C40H34N2O8/c1-13-11-17(43)23-25-19(13)20-14(2)12-18(44)24-26(20)28-27(25)29-31(35(45)21(15-7-3-5-9-41-15)37(47)33(29)39(23)49)32-30(28)34(40(24)50)38(48)22(36(32)46)16-8-4-6-10-42-16/h11-12,15-16,41-48H,3-10H2,1-2H3
    • InChI Key: ROFJUMITFMRBRF-UHFFFAOYSA-N
    • SMILES: CC1C2C3C4C5C6C(=C(C(=C(C=6C(C=4C(O)=CC=3C)=O)O)C3NCCCC3)O)C3C(=C(C(=C4C=3C=5C=2C(C4=O)=C(O)C=1)O)C1NCCCC1)O

Computed Properties

  • Exact Mass: 670.23162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 2
  • Complexity: 1290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 986
  • XLogP3: 7.4

Experimental Properties

  • PSA: 179.58
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